molecular formula C25H15NO4 B7743767 (4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate

(4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate

Cat. No.: B7743767
M. Wt: 393.4 g/mol
InChI Key: ZBPKYICDEUVXBA-CPNJWEJPSA-N
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Description

(4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with phenyl groups and a cyano group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-3-phenylchromen-7-yl acetate with (E)-2-cyano-3-phenylprop-2-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its mechanism of action and its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of (4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound may also interact with enzymes and receptors involved in inflammation and oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate

Uniqueness

Compared to similar compounds, (4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate is unique due to the presence of the cyano group and the specific arrangement of phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) (E)-2-cyano-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO4/c26-15-19(13-17-7-3-1-4-8-17)25(28)30-20-11-12-21-23(14-20)29-16-22(24(21)27)18-9-5-2-6-10-18/h1-14,16H/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPKYICDEUVXBA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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